8-Methyl-2-azaspiro[4.5]decane-1,3-dione
CAS No.: 871876-20-9
Cat. No.: VC3041820
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
![8-Methyl-2-azaspiro[4.5]decane-1,3-dione - 871876-20-9](/images/structure/VC3041820.png)
Specification
CAS No. | 871876-20-9 |
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Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 8-methyl-2-azaspiro[4.5]decane-1,3-dione |
Standard InChI | InChI=1S/C10H15NO2/c1-7-2-4-10(5-3-7)6-8(12)11-9(10)13/h7H,2-6H2,1H3,(H,11,12,13) |
Standard InChI Key | AAOJTPHCAQNKJS-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)CC(=O)NC2=O |
Canonical SMILES | CC1CCC2(CC1)CC(=O)NC2=O |
Introduction
Chemical Structure and Properties
8-Methyl-2-azaspiro[4.5]decane-1,3-dione is characterized by its bicyclic structure featuring a spiro carbon that connects a cyclohexane ring with a pyrrolidine-based structure. The compound has a molecular formula of C10H15NO2 and a molecular weight of approximately 181.23 g/mol. The structural uniqueness of this compound lies in its specific methyl substitution at the eighth position and its nitrogen-containing heterocyclic arrangement.
The spiro structure creates a rigid three-dimensional framework that contributes to the compound's distinctive chemical reactivity and potential biological interactions. This rigidity can be advantageous in drug design, as it can enhance binding specificity to biological targets by limiting conformational flexibility.
Physical Properties
The physical state of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione is typically a crystalline solid at room temperature. While specific melting point data for this exact compound is limited in the provided sources, related azaspiro compounds like 8-azaspiro[4.5]decane-7,9-dione have melting points in the range of 152-156°C .
Chemical Reactivity
The reactivity of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione is primarily determined by its functional groups:
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The imide functionality (1,3-dione) can undergo nucleophilic addition reactions
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The spiro junction provides structural rigidity and stereochemical constraints
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The methyl group at position 8 can influence solubility and lipophilicity
Structural Comparisons with Related Compounds
Several compounds share structural similarities with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, which helps in understanding its properties through comparative analysis.
Comparison with 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (also known as RS-86) has been more extensively studied than our target compound. This related molecule has a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol . The key structural difference is the presence of an additional nitrogen atom at position 8 and an ethyl group at position 2 .
RS-86 has demonstrated significant muscarinic activity, with applications as a potential antidementia drug . The 8-azaspiro[4.5]decane skeleton common to both compounds represents a valuable template for designing muscarinic agonists .
Comparison with 8-methyl-2-(piperidin-1-yl)-2-azaspiro[4.5]decane-1,3-dione
This derivative (CAS: 85179-85-7) has a more complex structure with a molecular formula of C15H24N2O and molecular weight of 264.36 g/mol . The key difference is the substitution at position 2 with a piperidinyl group, which significantly alters the compound's physicochemical properties and potentially its biological activity .
Table 1: Comparison of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
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8-Methyl-2-azaspiro[4.5]decane-1,3-dione | C10H15NO2 | ~181.23 | Single nitrogen at position 2, methyl at position 8 |
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione | C11H18N2O2 | 210.27 | Two nitrogens (positions 2 and 8), ethyl at position 2 |
8-methyl-2-(piperidin-1-yl)-2-azaspiro[4.5]decane-1,3-dione | C15H24N2O | 264.36 | Piperidinyl substitution at position 2 |
8-azaspiro[4.5]decane-7,9-dione | C9H13NO2 | ~167.21 | Different numbering system, nitrogen at position 8 |
Synthesis Methods
Understanding the synthetic routes to 8-Methyl-2-azaspiro[4.5]decane-1,3-dione is crucial for its production and development of derivatives.
Alternative Synthesis Approaches
Literature indicates that other azaspiro compounds have been synthesized using multi-step processes involving:
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Preparation of appropriate cyclohexanone derivatives
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Formation of spiro structures through condensation reactions
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Introduction of substituents at specific positions
For the target compound, the methyl group at position 8 would likely be introduced either through the use of appropriately substituted starting materials or through subsequent methylation of a precursor compound.
Biological Activity and Applications
The biological properties of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione and structurally related compounds suggest several potential applications.
Structure-Activity Relationship
The pharmacological activity of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione and related compounds appears to be highly dependent on their structural features. Research on related compounds indicates that:
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The 8-azaspiro[4.5]decane skeleton represents a useful template for designing muscarinic agonists with potential application in treating dementia .
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Structural requirements for muscarinic activity in spirooxazolidine-2,4-dione derivatives are as strict as those reported for spirosuccinimide derivatives .
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The antiamnesic effects of 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione occurred at doses 2 orders of magnitude lower than those inducing hypothermia and salivation, suggesting potential for selective cognitive enhancement .
Research Challenges and Future Directions
Several challenges and opportunities exist in the research of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione:
Synthesis Optimization
Further research is needed to develop efficient and scalable synthesis methods specifically for 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. The method described for related compounds, involving direct reaction between 1,1-pentamethylene oxalic acid and urea, could potentially be adapted with appropriate modifications to introduce the methyl group at position 8 .
Pharmacological Characterization
Comprehensive pharmacological profiling of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione is necessary to fully understand its bioactivity. Based on the activities of related compounds, investigation of the following is warranted:
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Receptor binding profiles, particularly for muscarinic receptors
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Effects on cognitive function in appropriate animal models
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Potential myelostimulating activity
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Structure-activity relationship studies to optimize biological activity
Development of Derivatives
The development of derivatives with enhanced pharmacological properties represents a promising direction. The spiro structure provides a rigid scaffold that can be modified at various positions to optimize:
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Receptor selectivity
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Bioavailability
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Metabolic stability
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Therapeutic index
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